Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate
Description
Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is a pyrimidine derivative featuring a thioether linkage at the 2-position of the pyrimidine ring and a methyl benzoate group at the 4-position. Its molecular formula is C21H18ClN3O3S, with a molecular weight of 427.9039 g/mol .
Properties
Molecular Formula |
C21H18ClN3O3S |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
methyl 4-[[5-chloro-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18ClN3O3S/c1-13-3-5-14(6-4-13)12-29-21-23-11-17(22)18(25-21)19(26)24-16-9-7-15(8-10-16)20(27)28-2/h3-11H,12H2,1-2H3,(H,24,26) |
InChI Key |
RUPIDKPTOXJGAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the 5-chloro and 4-methylbenzylthio substituents. The final step involves the coupling of the pyrimidine derivative with methyl 4-aminobenzoate under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of bases like triethylamine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrimidine core can mimic natural nucleotides, allowing it to inhibit enzymes involved in DNA replication and repair. Additionally, the thioether and carbonyl groups can form covalent bonds with active site residues, leading to enzyme inhibition.
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Substitution
A closely related analog, Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate (BH53033, CAS 874208-41-0), shares the same molecular formula but differs in the substitution position of the methyl group on the benzylthio moiety (ortho vs. para) .
| Property | Target Compound (4-methylbenzyl) | BH53033 (2-methylbenzyl) |
|---|---|---|
| Substituent Position | Para | Ortho |
| Molecular Weight | 427.9039 g/mol | 427.9039 g/mol |
| Potential Steric Effects | Lower steric hindrance | Higher steric hindrance |
The para-substituted compound likely exhibits enhanced stability and solubility compared to the ortho isomer due to reduced steric strain and optimized electronic interactions.
Heterocyclic Core Modifications
Compounds such as N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6a) and N-[5-(4-Bromobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6b) from replace the pyrimidine core with a thiazole ring . These analogs feature morpholine and thioxoacetamide groups, leading to distinct properties:
| Property | Target Compound (Pyrimidine) | 6a/6b (Thiazole) |
|---|---|---|
| Core Structure | Pyrimidine | Thiazole |
| Functional Groups | Benzoate ester, thioether | Morpholine, thioxoacetamide |
| Melting Point | Not reported | 238–240°C (6a), 231–233°C (6b) |
The thiazole-based compounds exhibit higher melting points (~230–240°C), likely due to stronger intermolecular interactions from morpholine and thioamide groups.
Triazine-Based Sulfonylurea Herbicides
highlights sulfonylurea herbicides like triflusulfuron methyl ester and metsulfuron methyl ester , which feature triazine cores and sulfonylurea linkages . These differ significantly from the target compound’s pyrimidine-carbamate structure:
| Property | Target Compound | Metsulfuron Methyl Ester |
|---|---|---|
| Core Structure | Pyrimidine | Triazine |
| Functional Groups | Carbamate, thioether | Sulfonylurea, methoxy |
| Application | Undocumented (potential drug) | Herbicide |
The triazine-based herbicides rely on sulfonylurea groups for herbicidal activity, while the pyrimidine-carbamate structure of the target compound may favor pharmaceutical applications, such as kinase inhibition or antimicrobial activity.
Substituent Effects on Physicochemical Properties
- Chloro vs. Bromo Substitution : ’s compounds 6a (Cl) and 6b (Br) demonstrate that heavier halogens (e.g., Br) increase molecular weight and may enhance lipophilicity, though melting points decrease slightly (6a: 238–240°C vs. 6b: 231–233°C) .
- Methylbenzylthio vs. Chlorobenzylthio : The target compound’s methylbenzylthio group may offer better metabolic stability compared to chlorobenzylthio analogs, which are more electrophilic and prone to nucleophilic substitution.
Biological Activity
Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 368.88 g/mol
This compound features a pyrimidine ring substituted with a chloro group and a thioether moiety, which may contribute to its biological properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the pyrimidine ring is often associated with the inhibition of key enzymes involved in cancer cell proliferation. In particular, derivatives of pyrimidine have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells .
Table 1: Summary of Anticancer Activities
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 4-[...] | Topoisomerase I | 15 | |
| Similar Pyrimidine Deriv. | Topoisomerase II | 10 | |
| Benzothiazole Derivative | c-Myc | 20 |
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various enzymes implicated in metabolic pathways. One notable target is acetyl-CoA carboxylase (ACC), which plays a vital role in fatty acid metabolism. Inhibitors of ACC have therapeutic potential in treating obesity and metabolic disorders .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa. These bacteria are known for their resistance to multiple drugs, making the discovery of effective inhibitors crucial .
Case Studies
- Study on Topoisomerase Inhibition : A study demonstrated that methyl derivatives of pyrimidine effectively inhibited topoisomerase I activity in various cancer cell lines, leading to increased apoptosis rates .
- ACC Inhibition Study : Another investigation revealed that derivatives similar to Methyl 4-[...] showed promising results as ACC inhibitors, significantly reducing lipid accumulation in pre-adipocytes .
- Antimicrobial Efficacy : A recent report detailed the synthesis of compounds structurally related to Methyl 4-[...] that exhibited notable antibacterial activity against resistant strains, suggesting potential applications in treating infections .
Q & A
Basic: What are the recommended synthetic routes for Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate?
A modular approach is typically employed:
Pyrimidine Core Synthesis : Start with 5-chloro-2-mercaptopyrimidine. React with 4-methylbenzyl chloride to introduce the thioether group .
Carbamoylation : Couple the pyrimidine intermediate with 4-aminobenzoic acid methyl ester using a carbonylating agent (e.g., triphosgene) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Key Characterization :
- NMR : Confirm substitution patterns (e.g., singlet for methyl ester at ~3.9 ppm in H NMR).
- X-ray Crystallography : Validate molecular conformation and hydrogen bonding (e.g., C–H···N interactions) .
Basic: How can researchers assess the compound’s stability under experimental storage conditions?
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C based on analogs) .
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.
- Solution Stability : Test in common solvents (DMSO, ethanol) at 4°C and room temperature; check for precipitate formation or NMR signal shifts .
Advanced: What strategies resolve contradictions in biological activity data across assays?
Contradictions may arise from:
- Purity Variability : Verify batch purity using LC-MS and elemental analysis .
- Assay Conditions : Optimize buffer pH (e.g., phosphate vs. Tris) and solvent concentration (<1% DMSO).
- Orthogonal Assays : Cross-validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V) .
- Metabolite Interference : Perform mass spectrometry to detect in situ degradation products .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substitution Analysis :
- Biological Testing : Use a panel of kinase inhibition assays (e.g., EGFR, VEGFR) to map pharmacophore requirements .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes against homology models .
Basic: What analytical methods confirm the compound’s identity and purity?
- Spectroscopy :
- Chromatography :
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.4%) .
Advanced: What mechanistic studies are recommended to elucidate its mode of action?
- Target Identification :
- Cellular Pathways :
Basic: What are the solubility and formulation considerations for in vitro studies?
- Solubility Screening : Test in DMSO (stock solution), PBS, and cell culture media (e.g., DMEM + 10% FBS) .
- Formulation Optimization : Use cyclodextrins or liposomes for hydrophobic analogs .
- Critical Micelle Concentration (CMC) : Assess aggregation via dynamic light scattering (DLS) .
Advanced: How can crystallography data inform drug design for analogs?
- Hydrogen Bonding : The crystal structure reveals C–H···N (2.8 Å) and N–H···O (2.9 Å) interactions critical for lattice stability .
- Torsional Angles : Analyze pyrimidine-benzoate dihedral angles (~15°) to optimize planar geometry for target binding .
- Halogen Bonding : Leverage Cl···O interactions (3.3 Å) to enhance binding affinity in derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
